1-(1-Phenylethyl)-1h-imidazole
Overview
Description
1-(1-Phenylethyl)-1H-imidazole is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Scientific Research Applications
Antimycotic Properties
1-(1-Phenylethyl)-1H-imidazole derivatives have shown significant promise in antimycotic applications. A series of such compounds synthesized from phenylacetonitriles demonstrated notable in vitro activity against dermatophytes, yeasts, other fungi, and gram-positive bacteria. Notably, some derivatives have also been effective against Candida albicans in vivo and in vitro (Heeres, Backx, & Van Cutsem, 1976). A similar study corroborated these findings, indicating a broad spectrum of antimycotic efficacy (Heeres, Backx, & Cutsem, 1977).
Synthesis and Chemical Properties
The synthesis of optically active 1-(1-Phenylethyl)-1H-imidazoles has been accomplished through a three-component reaction. This method yielded enantiomerically pure compounds, highlighting their potential in chemical applications where stereochemistry is crucial (Mlostoń, Mucha, Urbaniak, Broda, & Heimgartner, 2008).
Corrosion Inhibition
Imidazole-based molecules, including derivatives of this compound, have been investigated for their potential as corrosion inhibitors in acid mediums. These studies demonstrate the capability of these compounds to significantly reduce corrosion in materials like carbon steel, making them valuable in industrial applications (Costa et al., 2021).
Thermochemical Properties
The thermochemical properties of various 1-(R-phenyl)-1H-imidazoles, including those with 1-(1-Phenylethyl) substituents, have been extensively studied. These investigations provide valuable insights into the physicochemical properties of these compounds, essential for their application in various scientific and industrial fields (Emel’yanenko, Kaliner, Strassner, & Verevkin, 2017).
Organometallic Chemistry
Research into the reactivity and application of this compound in organometallic chemistry, particularly in the formation of osmium NHC complexes, has been conducted. This work sheds light on the potential utility of these compounds in the synthesis of complex organometallic structures (Eguillor et al., 2011).
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Phenylethyl)-1H-imidazole can be synthesized through several methods. One common approach involves the reaction of 1-phenylethylamine with glyoxal in the presence of ammonium acetate. The reaction typically proceeds under reflux conditions in an ethanol solvent, yielding the desired imidazole derivative .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Phenylethyl)-1H-imidazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, converting the imidazole ring to its reduced form
Properties
IUPAC Name |
1-(1-phenylethyl)imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-10(13-8-7-12-9-13)11-5-3-2-4-6-11/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIUPWHIKAQKOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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